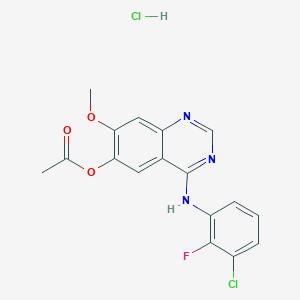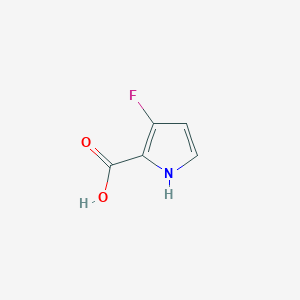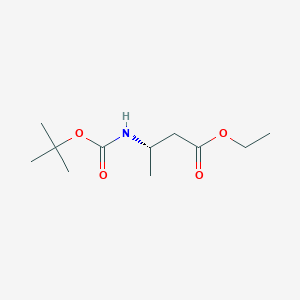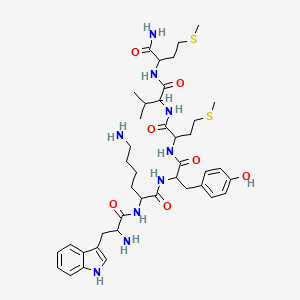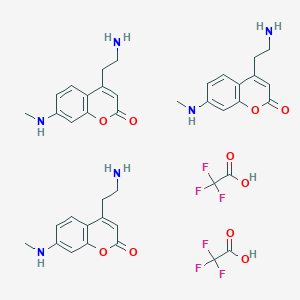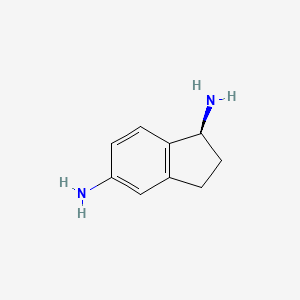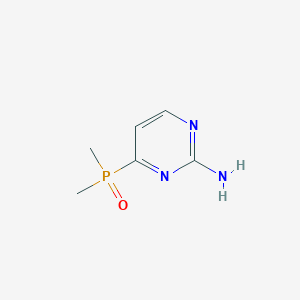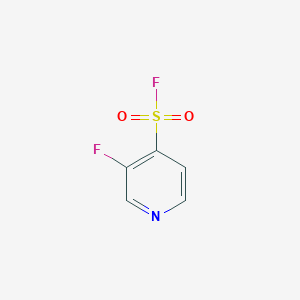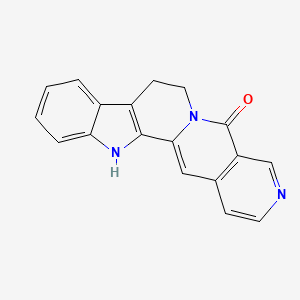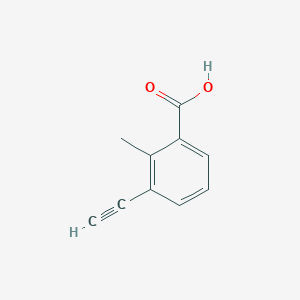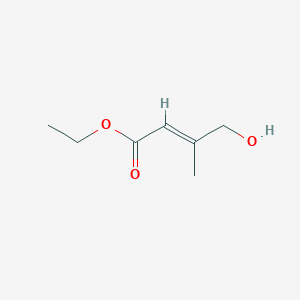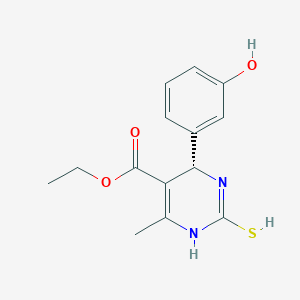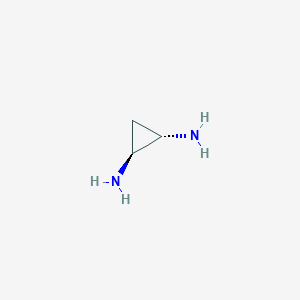
(1S,2S)-Cyclopropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Cyclopropane-1,2-diamine is a chiral diamine compound characterized by a cyclopropane ring with two amino groups attached to the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Cyclopropane-1,2-diamine typically involves the cyclopropanation of suitable precursors followed by the introduction of amino groups. One common method is the reduction of cyclopropane-1,2-dicarboxylic acid derivatives using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding diamine. Another approach involves the catalytic hydrogenation of cyclopropane-1,2-dinitrile under specific conditions to produce the desired diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the target compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Cyclopropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amino groups or the cyclopropane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amino groups or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, imines, oximes, and reduced amine compounds.
Scientific Research Applications
(1S,2S)-Cyclopropane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which (1S,2S)-Cyclopropane-1,2-diamine exerts its effects involves interactions with specific molecular targets. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to desired biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1,1-diamine: Differing in the position of the amino groups, this compound exhibits distinct reactivity and applications.
Cyclopropane-1,3-diamine: Another positional isomer with unique properties and uses.
Cyclohexane-1,2-diamine: A larger ring analog with different steric and electronic characteristics.
Uniqueness
(1S,2S)-Cyclopropane-1,2-diamine is unique due to its chiral nature and the strain associated with the cyclopropane ring. This strain can influence its reactivity and interactions, making it a valuable compound in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
(1S,2S)-cyclopropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBSLFFVASXRY-HRFVKAFMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]phenoxy]-2-methylpropanoate](/img/structure/B8143224.png)
![2-[3-(Trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B8143229.png)
